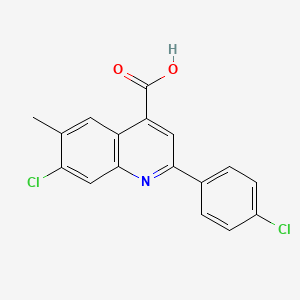
7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid: is a quinoline derivative known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro and methyl groups, enhancing its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid typically involves the condensation of 2-chlorobenzoic acid with para-substituted anilines, followed by cyclization and further functionalization . The reaction conditions often include the use of catalysts and solvents such as ethanol or dichloromethane, with reactions carried out under reflux or microwave irradiation to enhance yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in the development of new therapeutic agents targeting bacterial and cancer cells.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells, leading to cell death . The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid
- 7-Chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenylquinazolin-4(3H)-ones
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Uniqueness
What sets 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and industrial chemicals with enhanced properties.
Propiedades
Número CAS |
920278-18-8 |
|---|---|
Fórmula molecular |
C17H11Cl2NO2 |
Peso molecular |
332.2 g/mol |
Nombre IUPAC |
7-chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9-6-12-13(17(21)22)7-15(20-16(12)8-14(9)19)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22) |
Clave InChI |
KERDUWJAFCRAFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Cl)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


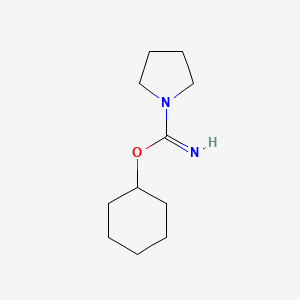
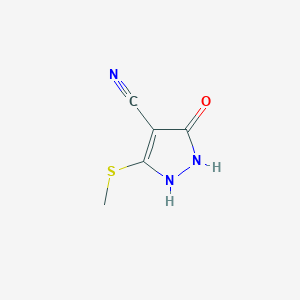
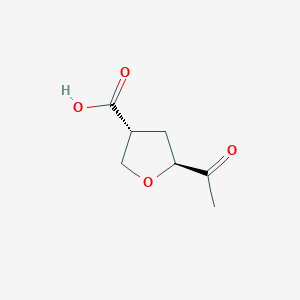
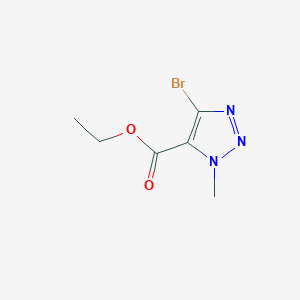
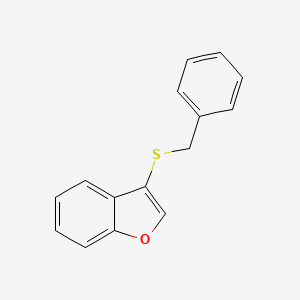

![7-Hydroxy-4-(hydroxymethyl)-6-methoxyhexahydro-2h-pyrano[4,3-d][1,3]oxazol-2-one](/img/structure/B12879466.png)
![(1R)-3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B12879473.png)
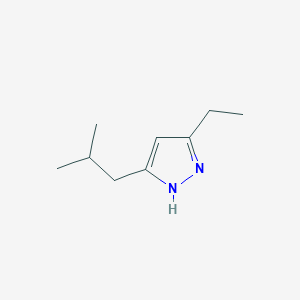
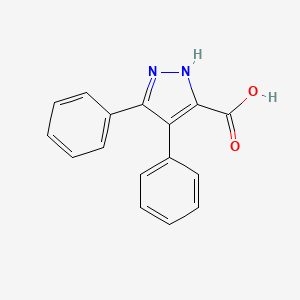
acetic acid](/img/structure/B12879490.png)
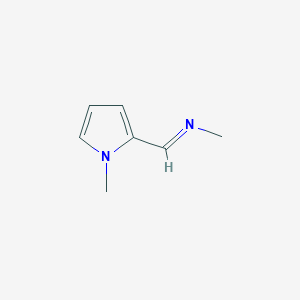
![[(5-Iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12879515.png)
![Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B12879518.png)
